molecular formula C7H5N3 B189457 Pyrido[2,3-b]pyrazine CAS No. 322-46-3

Pyrido[2,3-b]pyrazine

Cat. No.: B189457
CAS No.: 322-46-3
M. Wt: 131.13 g/mol
InChI Key: YEYHFKBVNARCNE-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine is a heterocyclic compound that consists of a fused ring system containing both pyridine and pyrazine rings.

Mechanism of Action

Target of Action

Pyrido[2,3-b]pyrazine is a versatile compound that has been used in various applications. It is primarily used in the development of full-color fluorescent materials for high-performance OLEDs . It is also utilized in electrochemical DNA sensing .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. It exhibits a wide range of emissions spanning the entire visible region from blue to red . This is achieved through systematically fine-tuning the band gap . The dye possesses intramolecular charge transfer (ICT) transition, which marked the D–A architecture and induces a broad range of emissions from blue to red in the solution and solid state .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its optical properties. It contributes significantly towards nonlinear optical (NLO) technological applications . It is also utilized for the first time in electrochemical sensing of DNA .

Pharmacokinetics

Its properties such as high photoluminescence quantum efficiency (plqy) and simple molecular structure make it a crucial component in cost-effective multicolor display applications .

Result of Action

The result of this compound’s action is the production of high-performance OLEDs that exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively . It also shows significant potential for DNA sensing under optimized conditions .

Biochemical Analysis

Biochemical Properties

Pyrido[2,3-b]pyrazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with DNA, acting as an electrochemical DNA sensor . This interaction is facilitated by the compound’s ability to form stable complexes with nucleic acids, thereby altering their electrochemical properties. Additionally, this compound exhibits antioxidant and antiurease activities, indicating its potential role in mitigating oxidative stress and inhibiting urease enzymes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Furthermore, this compound has been reported to impact gene expression by binding to specific DNA sequences and altering transcriptional activity. In terms of cellular metabolism, this compound can affect the production and utilization of metabolic intermediates, thereby influencing overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to various biomolecules, including enzymes and nucleic acids, thereby modulating their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can activate specific signaling pathways by interacting with receptor proteins on the cell surface. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as antioxidant activity and enzyme inhibition. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, thereby affecting nitrogen metabolism. Additionally, this compound can alter the levels of specific metabolites, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can be transported into the nucleus, where it interacts with DNA and modulates gene expression. The distribution of this compound within cells is crucial for its biological activity and overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]pyrazine can be synthesized through various methods, including multicomponent reactions and condensation reactions. One common method involves the condensation of pyridinediamines with α-oxocarbonyl compounds . The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as palladium, under reflux conditions in a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-2,3-dione, while reduction can produce this compound-2,3-diol .

Comparison with Similar Compounds

Properties

IUPAC Name

pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYHFKBVNARCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185970
Record name Pyrido(2,3-b)pyrazine
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322-46-3
Record name Pyrido[2,3-b]pyrazine
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Record name Pyrido(2,3-b)pyrazine
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Record name Pyrido[2,3-b]pyrazine
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Record name Pyrido(2,3-b)pyrazine
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Record name Pyrido[3,2-b]pyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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